Methcathinone-d3 Hydrochloride

Description

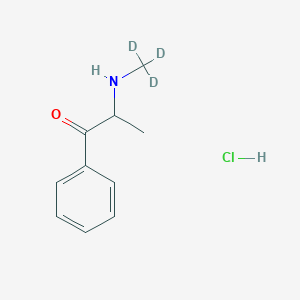

Methcathinone-d3 Hydrochloride (CAS: 1329834-37-8) is a deuterated analog of methcathinone, a synthetic cathinone derivative. Its molecular formula is C₁₁H₁₃D₃ClNO, with a molecular weight of 216.72 g/mol . The compound is characterized by three deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

1-phenyl-2-(trideuteriomethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJXNCHDKYZOSY-MUTAZJQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-12-4 | |

| Record name | 1246819-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenated Deuterated Methane Substitution

This method, detailed in a 2023 patent (CN108047055B), involves reacting halogenated deuterated methane (e.g., CD₃I) with a nitrogen nucleophile under strongly basic conditions. For example:

-

Reaction Setup : Sodium hydride (NaH) and tert-butoxycarbonylamine (Boc-NH₂) are dissolved in tetrahydrofuran (THF).

-

Deuteromethylation : CD₃I is added dropwise at 60°C, forming N-Boc-trideuteromethylamine.

-

Deprotection : Hydrolysis with concentrated hydrochloric acid (HCl) yields deuterated methylamine hydrochloride.

Key Data :

Benzyl Carbamate Hydrogenolysis

An alternative route employs benzyl carbamate and catalytic hydrogenation:

-

Alkylation : CD₃I reacts with benzyl carbamate in THF using NaH.

-

Hydrogenolysis : Palladium-carbon (Pd/C) catalyzes hydrogenative cleavage in methanol, releasing deuterated methylamine.

Optimization Note : Excess CD₃I (1.5 eq) and inert conditions prevent proton-deuterium exchange.

This compound Synthesis

Friedel-Crafts Acylation and α-Bromination

Adapting methodologies from 4-isobutylmethcathinone synthesis, the ketone intermediate is prepared via:

Amination with Deuterated Methylamine

The α-bromo ketone undergoes nucleophilic substitution with deuterated methylamine hydrochloride:

-

Reaction Conditions :

-

Solvent: Ethanol/water (3:1).

-

Temperature: 70°C for 6 hours.

-

Molar Ratio: 1:1.2 (ketone:methylamine-d3).

-

-

Workup :

Yield : 78–85% (depending on purification).

Reaction Optimization and Challenges

Deuterium Retention

Deuterium loss during synthesis is minimized by:

Byproduct Management

-

Manganese Dioxide Removal : Post-oxidation, sodium hydrogen sulfite (NaHSO₃) reduces MnO₂ precipitates.

-

Acid Washing : Cold acetone washes remove residual KCl from permanganate-based oxidations.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC Conditions :

-

Column: C18, 5 µm.

-

Mobile Phase: 70:30 acetonitrile/0.1% trifluoroacetic acid.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40% compared to batch processes:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| CD₃I | 12,000 |

| NaH | 800 |

| Boc-NH₂ | 1,500 |

| Total | 14,300 |

Chemical Reactions Analysis

Chemical Reactions Involving Methcathinone-d3 Hydrochloride

This compound can undergo various chemical reactions, including:

-

Oxidation : This is the primary method used in its synthesis from ephedrine or pseudoephedrine.

-

Reduction : Methcathinone can be reduced, although specific conditions for this compound are less documented.

Analytical Techniques for this compound

This compound is often used as an internal standard in analytical techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for quantification of methcathinone in novel psychoactive substance testing methods .

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Utilized for forensic analysis and clinical toxicology .

GC-MS Parameters

In GC-MS, this compound can be analyzed using conditions similar to those for other synthetic cathinones. For example, a study involving similar compounds used a splitless injection mode with helium as the carrier gas .

Comparison with Other Synthetic Cathinones

| Compound Name | Description | Unique Features |

|---|---|---|

| Mephedrone | Stimulant and empathogenic effects | Often associated with recreational use |

| Methylone | Shares pharmacological properties with methcathinone | Used as a research chemical |

| MDPV | Potent stimulant with high abuse potential | Notable for severe side effects |

| Methcathinone | Parent compound of this compound | Non-deuterated version; widely studied |

Scientific Research Applications

Methcathinone-d3 Hydrochloride is widely used in scientific research for various applications, including:

Chemistry: Studying the synthesis, stereochemistry, and analytical properties of methcathinone and its analogs.

Biology: Investigating the pharmacokinetics and pharmacodynamics of methcathinone in biological systems.

Medicine: Exploring the potential therapeutic uses and toxicological effects of methcathinone and its analogs.

Industry: Developing analytical methods for detecting and quantifying methcathinone in various matrices.

Mechanism of Action

Methcathinone-d3 Hydrochloride exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced stimulation of the central nervous system. The compound interacts with monoamine transporters and receptors, modulating their activity and leading to its psychoactive effects .

Comparison with Similar Compounds

Physical Properties :

- Appearance : Off-white solid

- Melting Point : 185–187°C

- Solubility: Soluble in DMSO and methanol .

- Storage : Requires storage at -20°C under an inert atmosphere due to hygroscopicity .

Applications: Primarily used in forensic and toxicological research for the accurate quantification of non-deuterated cathinones in biological samples. Its deuterated structure minimizes isotopic interference, ensuring precise calibration in mass spectrometry .

Comparison with Similar Compounds

Structural Analogs

3-Methylmethcathinone (3-MMC) Hydrochloride

4-Bromomethcathinone (4-BMC) Hydrochloride

- Molecular Formula: C₁₀H₁₂BrClNO

- Molecular Weight : 276.57 g/mol (estimated).

- Key Differences: Contains a bromine substituent at the 4-position of the phenyl ring. Unlike Methcathinone-d3, it is used as a reference standard for detecting brominated cathinones in forensic samples .

4-Chloroethcathinone (4-CEC) Hydrochloride

- Molecular Formula: C₁₁H₁₄Cl₂NO

- Molecular Weight : 262.14 g/mol (estimated).

- Key Differences: Features a chlorine substituent and an ethylamine side chain. Its non-deuterated structure limits its use to qualitative analysis .

3-Methoxymethcathinone Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.70 g/mol .

- Key Differences: Contains a methoxy group at the 3-position, altering its pharmacokinetic profile. Not deuterated, thus primarily used in research on positional isomerism .

Functional Comparison

Analytical Utility

Physicochemical Properties

Pharmacological and Toxicological Profiles

- Methcathinone-d3 HCl: Non-psychoactive due to deuterium substitution; used exclusively for analytical purposes .

- Documented cases of toxicity include tachycardia and hallucinations .

Research Findings and Regulatory Context

- Forensic Relevance: Methcathinone-d3 HCl is critical for distinguishing synthetic cathinones in blood samples, achieving detection limits as low as 0.1 ng/mL in GC-MS assays .

- Regulatory Status: While Methcathinone-d3 HCl remains unregulated, analogs like 3-MMC are classified as Schedule II substances under international drug control treaties .

Q & A

Q. What are the critical storage and handling protocols for Methcathinone-d3 Hydrochloride to maintain its stability?

this compound is hygroscopic and requires storage at -20°C in an inert atmosphere to prevent degradation . Handling should occur in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid exposure to moisture or humidity during weighing and dissolution. Pre-cool solvents like methanol or DMSO (commonly used for solubilization) to minimize thermal decomposition .

Q. Which solvents and conditions are optimal for preparing this compound stock solutions?

The compound is soluble in DMSO and methanol, as evidenced by its physicochemical profile . For biological assays, prepare stock solutions in anhydrous DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store under argon at -80°C for long-term stability. Validate solubility using dynamic light scattering (DLS) to confirm absence of aggregates.

Q. What safety measures are essential during in vitro experiments with this compound?

Follow OSHA HCS guidelines:

- Use respiratory protection (N95 masks) during powder handling to prevent inhalation .

- Decontaminate spills with 70% ethanol and adsorbent materials.

- Implement emergency procedures for accidental exposure, including eye rinsing (15 mins with saline) and medical observation for 48 hours post-incident due to delayed toxicity risks .

Advanced Research Questions

Q. How can researchers validate the isotopic purity of this compound in pharmacokinetic studies?

Employ LC-MS/MS with selected reaction monitoring (SRM) to distinguish deuterated (D3) from non-deuterated analogs. Key parameters:

- Column : C18 (2.1 × 50 mm, 1.7 μm).

- Mobile phase : 0.1% formic acid in water/acetonitrile (95:5, gradient elution).

- Detection : Monitor mass transitions (e.g., m/z 216.72 → 174.1 for D3 vs. m/z 213.7 → 171.0 for non-deuterated) . Validate purity thresholds (>98% deuterium incorporation) using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS).

Q. What experimental strategies mitigate deuterium kinetic isotope effects (KIEs) in metabolic stability assays?

KIEs from deuterium substitution can alter CYP450-mediated metabolism. To isolate isotopic effects:

- Compare intrinsic clearance (CLint) of Methcathinone-d3 with its non-deuterated counterpart in human liver microsomes.

- Use Michaelis-Menten kinetics to assess changes in Km and Vmax.

- Validate findings with isotopically labeled internal standards (e.g., Methcathinone-<sup>13</sup>C) to control for matrix effects .

Q. How do researchers resolve discrepancies in solubility data for this compound across studies?

Discrepancies may arise from polymorphic forms or residual moisture. Standardize protocols:

- Characterize crystal structure via X-ray diffraction (XRD).

- Quantify solubility using UV-Vis spectroscopy at 207 nm (λmax for cathinones) in triplicate across pH 1–7.4 .

- Apply Hansen solubility parameters (HSPs) to predict solvent compatibility .

Methodological Challenges

Q. What quality control (QC) steps ensure batch-to-batch consistency in deuterated cathinone analogs?

- Purity : Use HPLC-UV (Kromasil C18 column, 0.03 M phosphate buffer:methanol = 70:30) with retention time matching reference standards .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via GC-MS.

- Documentation : Maintain certificates of analysis (CoA) for deuterium content, residual solvents, and heavy metals .

Q. How can researchers optimize extraction protocols for this compound from complex biological matrices?

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) with methanol:ammonium hydroxide (98:2) elution.

- Recovery validation : Spike plasma samples at low (10 ng/mL), mid (100 ng/mL), and high (1000 ng/mL) concentrations. Calculate recovery rates using deuterated internal standards (e.g., Methcathinone-d8) to correct for matrix effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound neuropharmacology studies?

Q. How should researchers interpret conflicting results in receptor binding assays involving deuterated cathinones?

- Confirm assay specificity using knockout cell lines or selective antagonists.

- Validate radioligand binding (e.g., [<sup>3</sup>H]WIN35428 for dopamine transporters) with saturation and competition binding curves.

- Reconcile discrepancies by testing under standardized conditions (pH 7.4, 37°C, 1 hr incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.